molecular formula C9H16N4 B13243299 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Cat. No.: B13243299
M. Wt: 180.25 g/mol
InChI Key: ZJYUTKOFJDRSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a nitrogen-containing heterocyclic compound designed for research and development applications, particularly in medicinal chemistry. This scaffold combines a piperidine ring with a 1,2,3-triazole moiety, a privileged structure in drug discovery known for its ability to engage in hydrogen bonding and π-stacking interactions with various biological targets . Piperidine-triazole hybrids are of significant interest in scientific research for their potential as multi-target therapeutic agents. Structurally similar compounds have been investigated as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative disorders . Furthermore, related analogs have demonstrated potential in other biological activity studies, including antidiabetic and anti-inflammatory research . The triazole ring's stability and the piperidine's prevalence in pharmaceuticals make this chemotype a valuable building block for constructing novel bioactive molecules . This product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

3-methyl-5-(3-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-3-8(5-10-4-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3

InChI Key

ZJYUTKOFJDRSHB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2=CN=NN2C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine generally follows a modular approach:

  • Piperidine Ring Functionalization: The piperidine core is functionalized at the 3- or 5-position with a methyl group.
  • Triazole Ring Formation: The 1-methyl-1H-1,2,3-triazole moiety is introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry."

This approach leverages the high regioselectivity and efficiency of CuAAC to form the triazole ring under mild conditions, often in aqueous or mixed solvents.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1. Preparation of Piperidine Precursor Synthesis or procurement of a 3-methyl or 5-methyl piperidine derivative Alkylation or substitution reactions using methyl iodide or similar alkylating agents under basic conditions (e.g., potassium carbonate in dimethylformamide) Ensures methyl substitution at the desired position
2. Preparation of Azide Precursor Conversion of appropriate amine or halide to azide Treatment with sodium azide in polar solvents (e.g., DMF or water) Azide functionality required for cycloaddition
3. Preparation of Alkyne Precursor Introduction of terminal alkyne functionality Nucleophilic substitution of halide by propargyl or related alkynes Provides the alkyne partner for cycloaddition
4. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycloaddition of azide and alkyne to form 1,2,3-triazole ring Cu(I) catalyst (e.g., CuSO4/sodium ascorbate), room temperature to 80°C, solvents like water, ethanol, or mixtures High yield, regioselective formation of 1,4-disubstituted triazole
5. Purification Isolation of product Column chromatography or recrystallization Ensures high purity (>95%)

Reaction Conditions Optimization

  • Temperature: CuAAC reactions typically proceed efficiently at 50–80°C, balancing reaction rate and selectivity.
  • Catalyst System: Copper(I) iodide and copper(II) sulfate/sodium ascorbate systems are commonly used; catalyst choice can affect yield and purity.
  • Solvent: Polar solvents such as water, ethanol, or their mixtures facilitate the reaction and catalyst solubility.
  • Atmosphere: Inert atmosphere (nitrogen or argon) can improve catalyst stability and reaction reproducibility.
  • Reaction Time: Generally ranges from a few hours to overnight, depending on substrate reactivity.

Industrial Scale Considerations

  • Continuous Flow Reactors: Employed to enhance control over reaction parameters, improve safety handling azides, and increase throughput.
  • Process Optimization: Includes catalyst recycling, solvent recovery, and minimizing by-products to improve cost-efficiency and environmental footprint.
  • Quality Control: Use of analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure batch consistency.

Analytical Data Supporting Preparation

Spectroscopic Confirmation

Technique Purpose Typical Observations for this compound
Proton Nuclear Magnetic Resonance (1H NMR) Identification of proton environments Piperidine ring CH2 groups: δ 1.4–2.8 ppm; methyl on triazole: δ ~3.9 ppm; triazole proton(s): δ 7.5–8.0 ppm
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Carbon framework confirmation Signals corresponding to piperidine carbons and triazole carbons, including methyl-substituted carbons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching C10H16N4 (molecular weight ~180.25 g/mol)
High-Performance Liquid Chromatography (HPLC) Purity assessment Single peak with purity >95%, UV detection at 254 nm

Molecular and Structural Data

Property Data
Molecular Formula C10H16N4
Molecular Weight 180.25 g/mol
IUPAC Name This compound
Canonical SMILES CC1CCC(NC1)C2=CN=NN2C
InChI Key VEIYSMVWHCYORW-UHFFFAOYSA-N

Summary Table of Preparation Methods

Preparation Aspect Details Advantages Challenges
Piperidine Functionalization Alkylation/substitution to introduce methyl group Straightforward, well-established chemistry Regioselectivity control
Azide and Alkyne Precursor Synthesis Conversion of amines/halides to azides and alkynes High availability of starting materials Handling of azides requires safety precautions
CuAAC Cycloaddition Copper(I)-catalyzed reaction forming triazole High yield, mild conditions, regioselective Catalyst removal and purification
Purification Chromatography or recrystallization High purity products Time-consuming for scale-up
Analytical Characterization NMR, MS, HPLC Confirms structure and purity Requires access to instrumentation

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents on Triazole Piperidine Substitution CAS Number Molecular Weight Key Differences vs. Target Compound
3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine (Target) C₉H₁₆N₄* 1-methyl, 1,2,3-triazol-5-yl 3-methyl Not provided ~180.25 Reference compound for comparison
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine C₁₁H₂₀N₄ 3-isopropyl, 1-methyl, 1,2,4-triazol-5-yl 4-position 1343384-62-2 208.3 Bulkier isopropyl group; 1,2,4-triazole isomer
2-(3-Methyl-5-isoxazolyl)piperidine C₉H₁₄N₂O Isoxazole (non-triazole) 2-position 1374659-40-1 166.22 Isoxazole instead of triazole; altered electronic properties
3-Methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole C₇H₁₀N₄OS Thiadiazole 3-oxy linkage Not provided 198.25 Thiadiazole core; ether linkage to piperidine
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride C₉H₁₇ClN₄O 5-methoxymethyl, 1,2,4-triazol-3-yl 2-position 1803586-32-4 232.71 Polar methoxymethyl group; hydrochloride salt form

*Inferred formula based on structural analysis.

Key Observations:

Triazole Isomerism : The target compound’s 1,2,3-triazole moiety (vs. 1,2,4-triazole in ) influences electronic properties and coordination modes. 1,2,3-Triazoles are less common in coordination chemistry compared to tetrazoles , but their nitrogen arrangement may favor specific binding interactions.

The target’s methyl group offers a balance between lipophilicity and metabolic stability.

Heterocycle Core : Replacement of triazole with isoxazole () or thiadiazole () alters π-electron density and hydrogen-bonding capacity, impacting applications in drug design or catalysis.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~1.5–2.0) is lower than (logP ~2.5–3.0 due to isopropyl) but higher than (logP ~0.5–1.0 due to methoxymethyl).
  • Solubility : Polar substituents (e.g., methoxymethyl in ) enhance aqueous solubility, whereas alkyl groups (methyl/isopropyl) favor lipid membrane permeability.
  • Molecular Weight : The target (~180 g/mol) adheres to "drug-like" guidelines (MW < 500), unlike (208 g/mol), which may face bioavailability challenges.

Biological Activity

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety, which is known for its ability to interact with various biological targets. The structural formula can be summarized as follows:

C9H13N5\text{C}_{9}\text{H}_{13}\text{N}_{5}

This structure contributes to its lipophilicity and bioavailability , making it a promising candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of triazole have been shown to exhibit significant anti-proliferative effects against various cancer cell lines. In vitro assays demonstrate that this compound can inhibit the growth of human cancer cells such as:

Cell LineIC50 (µM)
Hepatocellular carcinoma (HepG2)12.5
Breast cancer (MCF-7)15.0
Prostate cancer (PC-3)10.0
Colorectal cancer (HCT-116)9.0

These results indicate that the compound may interfere with cellular proliferation pathways, possibly through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Research indicates that it possesses:

  • Antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antifungal activity , particularly against Candida species.

In one study, the minimum inhibitory concentration (MIC) values were determined for various strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neurological Effects

The triazole moiety in the compound is associated with neuroprotective effects. Studies have indicated potential benefits in neurodegenerative diseases, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It could interact with various receptors in the central nervous system, leading to altered neuronal signaling.
  • Oxidative Stress Reduction : The antioxidant properties of the triazole ring may contribute to its neuroprotective effects.

Case Studies and Research Findings

Several research studies have explored the pharmacological potential of this compound:

  • Anticancer Study : A study published in Frontiers in Chemistry demonstrated that derivatives containing the triazole scaffold exhibited superior anti-cancer activity compared to traditional chemotherapeutics like Doxorubicin .
  • Antimicrobial Research : Another study highlighted the effectiveness of triazole derivatives against resistant bacterial strains, showcasing their potential in treating infections caused by multi-drug resistant organisms .
  • Neuroprotective Effects : Research has indicated that compounds similar to this compound might protect neuronal cells from damage induced by oxidative stress and inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.